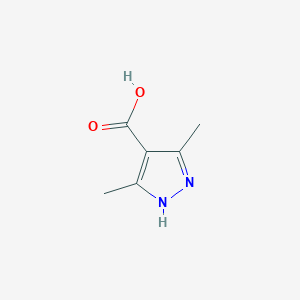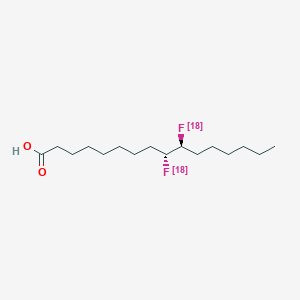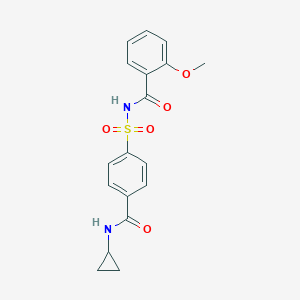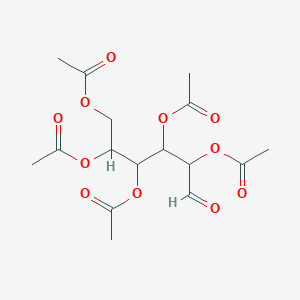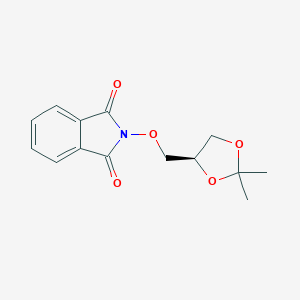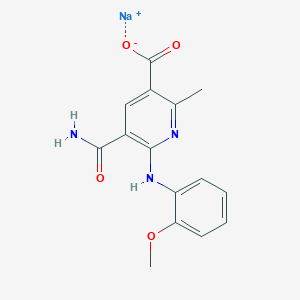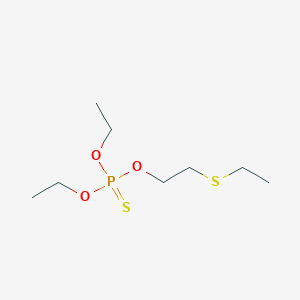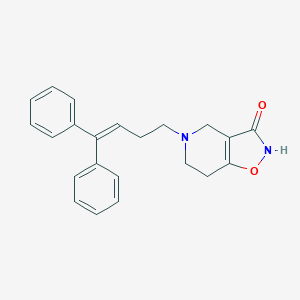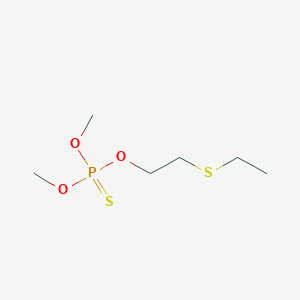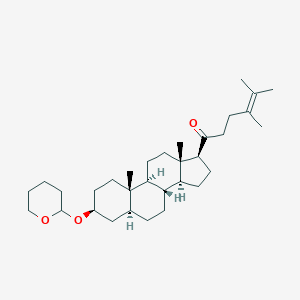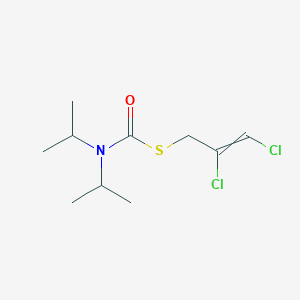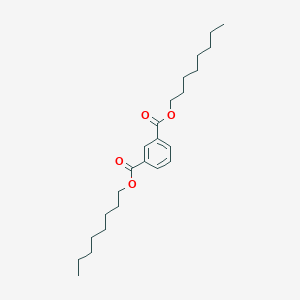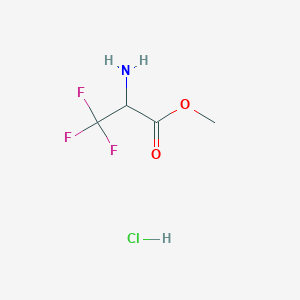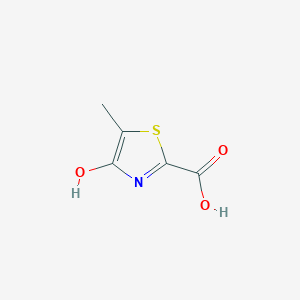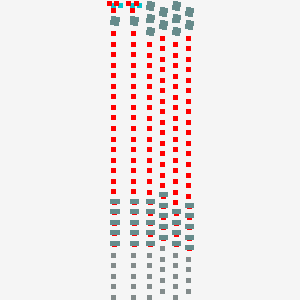
PM-104
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PM-104 is a compound that combines europium and molybdenum ions with water molecules. Europium is a rare earth element known for its luminescent properties, while molybdenum is a transition metal with various industrial applications. The combination of these elements in a hydrated form creates a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of europium(3+); molybdenum(6+); hectahydrate typically involves the reaction of europium oxide (Eu2O3) with molybdenum trioxide (MoO3) in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as:
Eu2O3+3MoO3+6H2O→2Eu3++3MoO42−+6H2O
Industrial Production Methods
Industrial production of europium(3+); molybdenum(6+); hectahydrate involves large-scale synthesis using high-purity starting materials. The reaction is typically conducted in a reactor where temperature, pressure, and pH are carefully controlled to optimize yield and purity. The resulting compound is then purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
PM-104 undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Europium can exist in multiple oxidation states, and the compound can participate in redox reactions where europium is reduced or oxidized.
Substitution Reactions: The compound can undergo substitution reactions where ligands or water molecules are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with europium(3+); molybdenum(6+); hectahydrate include acids, bases, and complexing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving europium(3+); molybdenum(6+); hectahydrate depend on the specific reaction conditions. For example, in an acidic medium, the compound may form europium chloride and molybdenum oxide.
Applications De Recherche Scientifique
PM-104 has several scientific research applications, including:
Luminescent Materials: Europium’s luminescent properties make the compound useful in developing phosphors for display screens and lighting.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Research: Europium-based compounds are used in imaging and diagnostic applications due to their unique optical properties.
Environmental Science: The compound is studied for its potential in removing heavy metals and radioactive elements from wastewater.
Mécanisme D'action
The mechanism by which europium(3+); molybdenum(6+); hectahydrate exerts its effects involves the interaction of europium and molybdenum ions with target molecules. Europium ions can transfer energy to other molecules, leading to luminescence. Molybdenum ions can participate in redox reactions, altering the oxidation state of target molecules and facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium(III) chloride hexahydrate: Similar in that it contains europium and water molecules, but lacks molybdenum.
Molybdenum trioxide: Contains molybdenum but lacks europium and water molecules.
Europium(III) nitrate hexahydrate: Another europium-based compound with different anions and properties.
Uniqueness
PM-104 is unique due to the combination of europium and molybdenum ions in a hydrated form. This combination imparts distinct luminescent and catalytic properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
130729-68-9 |
|---|---|
Formule moléculaire |
Eu4H106Mo29N12O129-176 |
Poids moléculaire |
5729 g/mol |
Nom IUPAC |
dodecaazanium;europium(3+);molybdenum;oxygen(2-);nonacosahydrate |
InChI |
InChI=1S/4Eu.29Mo.12H3N.29H2O.100O/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*1H3;29*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;100*-2/p+12 |
Clé InChI |
OWJCOQJHDFFSGY-UHFFFAOYSA-Z |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
SMILES canonique |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Synonymes |
PM 104 PM-104 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


